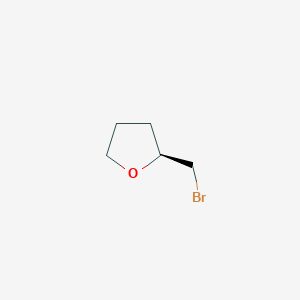

(2S)-2-(bromomethyl)oxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(bromomethyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHILFSOWRNVJJ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426135 | |

| Record name | Furan, 2-(bromomethyl)tetrahydro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57203-03-9 | |

| Record name | (2S)-2-(Bromomethyl)tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57203-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2-(bromomethyl)tetrahydro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(bromomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chirality and Stereochemical Aspects of 2s 2 Bromomethyl Oxolane

The defining feature of (2S)-2-(bromomethyl)oxolane is its chirality. The "S" designation in its name refers to the specific spatial arrangement of the atoms around the chiral center, which is the carbon atom at the second position of the oxolane ring. This stereocenter imparts distinct properties to the molecule, influencing how it interacts with other chiral molecules and how it directs the formation of new stereocenters in a chemical reaction.

The stereochemistry of reactions involving this compound is a critical area of study. For instance, in nucleophilic substitution reactions, where the bromine atom is replaced by another group, the stereochemical outcome—whether the original stereochemistry is retained or inverted—is of paramount importance for controlling the final product's three-dimensional structure. The stereochemistry of related bicyclic systems, such as oxabicyclohexanes, is governed by the spatial orientation of substituents relative to the oxygen atom, leading to either endo or exo isomers.

Significance of Bromomethyl Substituted Oxolanes in Organic Synthesis

Bromomethyl-substituted oxolanes, including the (2S)-enantiomer, are versatile intermediates in organic synthesis. The presence of the bromomethyl group provides a reactive site for a variety of chemical transformations. sci-hub.se This functional group is an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups.

These compounds serve as crucial building blocks in the synthesis of complex organic molecules, including those with potential biological activity. cymitquimica.com For example, they are used in the creation of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). The synthesis of trisubstituted tetrahydrofuran (B95107) cores, which are present in natural products like Aureonitol and Musanahol, has been achieved using N-bromosuccinimide (NBS) mediated cyclization. tandfonline.com

The reactivity of the bromomethyl group allows it to participate in various reactions, including:

Nucleophilic Substitution: Reaction with nucleophiles like amines, alcohols, and thiols to form new carbon-heteroatom bonds.

Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to form a radical intermediate.

Historical Context of Oxolane Chemistry Relevant to 2s 2 Bromomethyl Oxolane

Strategies for Stereoselective Synthesis of this compound Precursors

The critical step in the synthesis of this compound is the creation of the chiral precursor, typically (S)-2-(hydroxymethyl)oxolane, also known as (S)-tetrahydrofurfuryl alcohol. Several stereoselective methods have been developed to achieve this, including enantioselective epoxide opening, asymmetric hydrogenation, and the use of the chiral pool.

Enantioselective Epoxide Opening Approaches

Enantioselective ring-opening of achiral epoxides with various nucleophiles, catalyzed by chiral catalysts, represents a powerful strategy for the synthesis of optically active compounds. In the context of preparing the precursor for this compound, the asymmetric ring-opening of a suitable epoxide can furnish (S)-2-(hydroxymethyl)oxolane.

One potential substrate for this approach is 3,4-epoxytetrahydrofuran. The desymmetrization of this meso-epoxide through nucleophilic attack at one of the electrophilic carbons, guided by a chiral catalyst, can lead to the desired (S)-enantiomer. While specific examples for the direct synthesis of (S)-2-(hydroxymethyl)oxolane via this method are not extensively documented in readily available literature, the principle has been demonstrated in the synthesis of other chiral tetrahydrofuran derivatives. The success of this approach hinges on the choice of the chiral catalyst and the nucleophile to achieve high enantioselectivity.

Asymmetric Hydrogenation Routes to Chiral Alcohols

Asymmetric hydrogenation of prochiral ketones or aldehydes is a widely used and highly efficient method for the synthesis of chiral alcohols. For the preparation of (S)-tetrahydrofurfuryl alcohol, the asymmetric hydrogenation of furfural (B47365) or furfuryl alcohol serves as a key strategy.

A notable example is the asymmetric hydrogenation of furfuryl alcohol to (S)-(+)-tetrahydrofurfuryl alcohol. This transformation has been successfully achieved with high enantiomeric excess (ee) using a heterogeneous catalyst system. Specifically, a silica-supported alginic acid-amino acid-Pt complex has been shown to be effective. researchgate.net In one study, using a silica-supported alginic acid-L-glutamic acid-Pt complex catalyst in ethanol (B145695) at 30°C and under 1 atm of H2 pressure, (S)-(+)-tetrahydrofurfuryl alcohol was obtained with a product yield of 84.4% and an impressive enantiomeric excess of 98.3%. researchgate.net The hydrogenation proceeds sequentially, with the reduction of the furan (B31954) ring following the initial formation of furfuryl alcohol from furfural. researchgate.netncsu.edu

| Catalyst | Yield of (S)-THFOL (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| SiO2-AA-glu-Pt | 84.4 | 98.3 |

Chiral Pool Synthesis Utilizing Natural Products

The chiral pool provides access to enantiomerically pure starting materials derived from nature, which can be converted into more complex chiral molecules. sciencenet.cnescholarship.org For the synthesis of (S)-tetrahydrofurfuryl alcohol, natural products like D-glutamic acid or sugars can serve as viable starting points.

For instance, a synthetic route starting from D-glutamic acid can be envisioned. The stereocenter in D-glutamic acid can be preserved and transformed through a series of chemical modifications to construct the desired (S)-configured tetrahydrofuran ring. Similarly, carbohydrates, with their inherent chirality, are attractive starting materials. For example, a concise asymmetric synthesis of (+)-muscarine, a structurally related tetrahydrofuran derivative, has been achieved starting from (S)-γ-hydroxymethyl-γ-butyrolactone, a commercially available chiral pool building block. researchgate.net This demonstrates the feasibility of utilizing chiral lactones to access enantiopure substituted tetrahydrofurans.

Bromination Reactions for Installing the Bromomethyl Moiety

Once the chiral precursor, (S)-tetrahydrofurfuryl alcohol, is obtained, the final step is the introduction of the bromomethyl group. This is typically achieved through hydrobromination of an olefinic precursor or, more commonly, by substitution of the hydroxyl group of the alcohol or a derivative thereof.

Hydrobromination of Olefinic Precursors

The addition of hydrogen bromide (HBr) across a carbon-carbon double bond is a fundamental reaction for the synthesis of alkyl bromides. In this context, an olefinic precursor such as 2-methylenetetrahydrofuran (B108688) could potentially be used. The reaction with Br2 is also a possibility, which proceeds through a bromonium ion intermediate. brainly.com However, controlling the regioselectivity and stereoselectivity of this addition to exclusively yield this compound can be challenging. The reaction may lead to a mixture of products, and the conditions would need to be carefully optimized to favor the desired isomer. Free radical addition mechanisms might also be at play, further complicating the stereochemical outcome. bbhegdecollege.com

Substitution Reactions of Hydroxymethyl or Tosyloxymethyl Analogs

A more controlled and widely used method for the synthesis of this compound involves the substitution of a leaving group at the primary carbon of the hydroxymethyl side chain of (S)-tetrahydrofurfuryl alcohol.

Direct Bromination of the Alcohol: The most direct approach is the conversion of (S)-tetrahydrofurfuryl alcohol to this compound. The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh3) and a bromine source like carbon tetrabromide (CBr4) or N-bromosuccinimide (NBS), is a mild and effective method for this transformation. organic-chemistry.orgalfa-chemistry.comresearchgate.net This reaction typically proceeds with inversion of configuration at a chiral center. However, since the reaction occurs at the primary carbon, which is not a stereocenter, the stereochemistry at the C2 position of the tetrahydrofuran ring is retained.

| Reagent 1 | Reagent 2 | Product |

|---|---|---|

| Triphenylphosphine (PPh3) | Carbon Tetrabromide (CBr4) | Alkyl Bromide |

| Triphenylphosphine (PPh3) | N-Bromosuccinimide (NBS) | Alkyl Bromide |

Bromination via a Tosylate Intermediate: An alternative two-step procedure involves the conversion of the alcohol to a better leaving group, such as a tosylate, followed by nucleophilic substitution with a bromide ion. (S)-Tetrahydrofurfuryl alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form (S)-tetrahydrofurfuryl tosylate. This tosylate can then be treated with a source of bromide ions, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a suitable solvent like acetone (B3395972) or DMF. This SN2 reaction proceeds to yield this compound with high stereochemical fidelity.

Regioselective and Stereoselective Bromination Techniques

The conversion of a precursor, typically (2S)-2-(hydroxymethyl)oxolane (also known as (S)-tetrahydrofurfuryl alcohol), into this compound necessitates a bromination reaction that is both regioselective for the primary hydroxyl group and stereoselective, preserving the (S)-configuration at the chiral center.

A common approach involves the use of brominating agents that facilitate the substitution of the hydroxyl group with a bromine atom. One such method is the reaction with hydrogen bromide (HBr) in acetic acid. nih.gov Another widely employed reagent is N-bromosuccinimide (NBS), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or in a suitable solvent like carbon tetrachloride. uni-regensburg.de The use of NBS is particularly noted for its ability to perform regioselective brominations on activated positions. organic-chemistry.org

Furthermore, mixtures of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic aqueous medium have been demonstrated as an effective system for regioselective bromination of certain organic substrates under ambient conditions. rsc.org The choice of the brominating agent and reaction conditions is critical to prevent unwanted side reactions and ensure the desired stereochemical outcome. For instance, the bromination of activated aromatic compounds has been achieved with high para-selectivity using N-bromosuccinimide in the presence of tetrabutylammonium (B224687) bromide. organic-chemistry.org While not directly applied to this compound in the provided context, this highlights the tunability of regioselectivity with NBS.

Catalytic Systems Employed in the Synthesis of this compound

Catalysis plays a significant role in enhancing the efficiency and selectivity of the synthesis of this compound and its derivatives. While direct catalytic methods for the bromination of (S)-tetrahydrofurfuryl alcohol are not extensively detailed in the provided search results, related syntheses of similar structures, such as substituted dioxolanes, offer insights into potential catalytic systems.

For the synthesis of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate (B1217627), a key intermediate for certain pharmaceuticals, various acid catalysts are employed. google.comgoogle.com These include methanesulfonic acid, p-toluenesulfonic acid monohydrate, sulfuric acid, phosphoric acid, nitric acid, formic acid, trifluoroacetic acid, and camphorsulfonic acid. google.comgoogle.com Methanesulfonic acid is highlighted as a particularly effective catalyst in this solvent-free reaction. google.comgoogle.com

Lewis acids have also been utilized in related multi-component reactions. For instance, the synthesis of acyclonucleosides involving 2-(bromomethyl)-1,3-dioxolane was optimized using various Lewis acids, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) being identified as a suitable choice. mdpi.com The use of a catalyst can significantly influence the reaction rate and, in some cases, the stereoselectivity of the transformation.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

The purification of the final product is also a critical step. Crystallization from suitable organic solvents such as ethanol, 2-propanol, methyl tert-butyl ether, or ethyl acetate (B1210297) is a common method for purifying related brominated compounds. google.com Further purification can sometimes be achieved by dissolving the product in a solvent like diisopropyl ether, followed by precipitation with another solvent such as methanol. google.com

The table below summarizes findings for the synthesis of a structurally related brominated dioxolane, highlighting the impact of reaction conditions on yield.

| Precursor | Reagents | Catalyst | Solvent | Yield | Reference |

| (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate & 2-bromo-1-(4-chloro-phenyl)-ethanone | - | Methanesulfonic acid | Methylene (B1212753) chloride | 23.7% | google.com |

| (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate & 2-bromo-1-(4-chloro-phenyl)-ethanone | - | Methanesulfonic acid | Solvent-free | 64.8% | google.comgoogle.com |

Interactive Data Table

This table is based on data for a related compound and illustrates the principles of reaction optimization.

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The presence of a primary bromoalkyl substituent on the oxolane ring makes this compound an excellent substrate for nucleophilic substitution reactions. This functionality allows for the facile introduction of a wide range of atoms and molecular fragments, making it a valuable intermediate in the synthesis of more complex molecules. cymitquimica.com

SN2 and SN1 Mechanistic Investigations

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. For this compound, which is a primary alkyl halide, the SN2 mechanism is overwhelmingly favored.

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.com This simultaneous bond-forming and bond-breaking process leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.comnumberanalytics.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, hence the term "bimolecular". libretexts.org Steric hindrance is a critical factor; primary halides, with less crowding around the reaction center, react much faster via the SN2 pathway than secondary or tertiary halides. masterorganicchemistry.com

Conversely, the SN1 mechanism involves a two-step process. The first, and rate-determining, step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored for tertiary halides because they can form relatively stable tertiary carbocations. Since this compound would form a highly unstable primary carbocation, the SN1 pathway is energetically unfavorable.

| Feature | SN2 Mechanism (Favored) | SN1 Mechanism (Disfavored) |

| Kinetics | Second-order (Rate = k[Substrate][Nucleophile]) | First-order (Rate = k[Substrate]) |

| Mechanism | Single, concerted step | Two-step process |

| Intermediate | Transition state (pentacoordinate) | Carbocation |

| Stereochemistry | Inversion of configuration | Racemization |

| Substrate | Primary > Secondary >> Tertiary | Tertiary > Secondary >> Primary |

| Nucleophile | Requires a strong nucleophile | Can proceed with a weak nucleophile |

Heteroatom Nucleophiles in Substitution Reactions

The electrophilic carbon of the bromomethyl group in this compound readily reacts with a variety of heteroatom nucleophiles. These reactions are fundamental for creating new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, providing access to a diverse range of functionalized tetrahydrofuran derivatives. The reactions typically proceed via the SN2 mechanism, especially in polar aprotic solvents.

Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates can act as oxygen-centered nucleophiles to displace the bromide, forming ethers and esters, respectively. These reactions are often carried out in the presence of a non-nucleophilic base to generate the nucleophile in situ.

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing compounds are effective nucleophiles. The reaction with primary or secondary amines yields the corresponding secondary or tertiary amines. Ammonia can be used to form the primary amine.

Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles and react efficiently with this compound to produce thioethers.

| Nucleophile Type | Example Nucleophile | Reagent Example | Product Class |

| Oxygen | Alkoxide | Sodium ethoxide (NaOEt) | Ether |

| Carboxylate | Sodium acetate (NaOAc) | Ester | |

| Nitrogen | Amine | Ammonia (NH₃), Diethylamine (Et₂NH) | Amine |

| Azide (B81097) | Sodium azide (NaN₃) | Azide | |

| Sulfur | Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |

Carbon Nucleophiles and C-C Bond Formation Strategies

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. numberanalytics.com this compound serves as a valuable electrophile for C-C bond formation with a range of carbon nucleophiles. pharmacy180.com

Organometallic Reagents: Strong carbon nucleophiles, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), readily react with this compound in an SN2 fashion to form a new C-C bond. numberanalytics.comresearchgate.net These reactions are powerful tools for alkylation and arylation at the exocyclic carbon. The Barbier reaction, a related process, also facilitates the formation of C-C bonds using metals like zinc or indium to mediate the reaction between the alkyl halide and a carbonyl compound. rsc.org

Enolates and Other Stabilized Carbanions: Softer carbon nucleophiles, such as enolates derived from ketones, esters, or malonates, can also displace the bromide. These reactions, often performed under basic conditions, are key for building more elaborate carbon frameworks. For example, the reaction with diethyl malonate, followed by hydrolysis and decarboxylation, results in the addition of a propanoic acid unit.

Ring-Opening Reactions of the Oxolane Heterocycle

While the oxolane (tetrahydrofuran) ring is a relatively stable five-membered ether, it can undergo ring-opening reactions under specific, typically acidic, conditions. These reactions provide an alternative pathway for the transformation of this compound, leading to acyclic products.

Acid-Catalyzed Ring Opening Processes

Under strong acidic conditions, the ether oxygen of the oxolane ring can be protonated, converting the hydroxyl group into a good leaving group. libretexts.org A subsequent nucleophilic attack, either intermolecularly by a solvent molecule or another nucleophile, or intramolecularly, can lead to the cleavage of a C-O bond and the opening of the ring. pressbooks.pubpearson.com

Compared to more strained cyclic ethers like epoxides, the ring-opening of tetrahydrofuran requires more forcing conditions, such as concentrated hydrohalic acids (HBr, HI) or strong non-nucleophilic acids in the presence of a nucleophile. libretexts.org The reaction typically proceeds via an SN2-like mechanism, where the nucleophile attacks one of the carbons adjacent to the ether oxygen, resulting in a di-substituted alkane. For an unsymmetrical substrate like this compound, the regioselectivity of the attack would depend on the specific conditions and the nature of the nucleophile.

Lewis Acid-Promoted Rearrangements

Lewis acids can coordinate to the lone pair of electrons on the oxolane oxygen atom, activating the C-O bonds towards cleavage. researchgate.net This activation can facilitate ring-opening or lead to more complex molecular rearrangements. researchgate.net The interaction with a Lewis acid makes the carbon atoms adjacent to the oxygen more electrophilic and susceptible to nucleophilic attack.

In some cases, the coordination of a Lewis acid can initiate a cascade of reactions. For example, Lewis acid-promoted ring-opening could be followed by rearrangements of the resulting carbocationic intermediate before being trapped by a nucleophile. This can lead to the formation of constitutional isomers that are not accessible through simple acid catalysis. The choice of Lewis acid can significantly influence the outcome of the reaction.

| Lewis Acid | Potential Role |

| Boron Trifluoride (BF₃·OEt₂) | Promotes ring-opening and rearrangements. beilstein-journals.org |

| Titanium Tetrachloride (TiCl₄) | Strong chelating agent, can influence diastereoselectivity. researchgate.net |

| Tin(IV) Chloride (SnCl₄) | Used for promoting rearrangements in similar heterocyclic systems. researchgate.net |

| Scandium Triflate (Sc(OTf)₃) | Effective catalyst for ring-opening of epoxides, potentially applicable to oxolanes. nih.gov |

| Trimethylsilyl Triflate (TMSOTf) | Promotes glycosylation and rearrangement reactions. |

Nucleophilic Ring Opening with Regiochemical Considerations

While the bromomethyl group is the primary site for nucleophilic attack, under certain conditions, nucleophiles can also induce the opening of the oxolane ring. The regiochemistry of this ring-opening reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of Lewis acids.

In reactions where ring opening occurs, the nucleophile can attack either the C5 carbon (adjacent to the oxygen and bearing the bromomethyl group) or the C2 carbon. The presence of the electron-withdrawing bromomethyl group can influence the electron distribution within the oxolane ring, potentially making the C5 position more susceptible to nucleophilic attack. However, steric hindrance from the substituent may also direct the nucleophile to the less hindered C2 position. The outcome is often a mixture of products, and achieving high regioselectivity can be a significant synthetic challenge.

For instance, the reaction of similar 2-substituted oxolanes with certain nucleophiles can lead to ring-opened products. The precise regiochemical outcome for this compound itself is not extensively documented in readily available literature, but analogies can be drawn from related systems. For example, the ring opening of epoxides, which are three-membered cyclic ethers, is a well-studied process where regioselectivity is a key consideration. In the case of (2S)-2-(bromomethyl)oxirane, a related three-membered ring ether, nucleophilic attack is highly regioselective. nih.gov

Elimination Reactions and Olefin Formation

Elimination reactions of this compound can be induced by treatment with a strong base. libretexts.org This process, known as dehydrobromination, involves the removal of a proton from a carbon adjacent to the bromomethyl group and the simultaneous or sequential elimination of the bromide ion, leading to the formation of an olefin.

The primary product of such an elimination would be (S)-2-methyleneoxolane. The stereochemistry at the C2 position is retained during this transformation. The reaction typically proceeds via an E2 mechanism, where the base abstracts a proton from the methylene group, and the bromide is expelled in a concerted fashion.

Factors that favor elimination over substitution include the use of strong, sterically hindered bases (e.g., potassium tert-butoxide) and high reaction temperatures. The choice of solvent can also influence the reaction pathway; less polar solvents tend to favor elimination.

It is important to note that under certain conditions, rearrangement of the initial olefin product could occur, potentially leading to more stable, endocyclic olefins, although this is less common for exocyclic double bonds adjacent to a five-membered ring.

Rearrangement Reactions Involving the Oxolane Core

Rearrangement reactions involving the oxolane core of this compound are not commonly reported under standard conditions. The tetrahydrofuran ring is generally stable. However, under specific and often harsh reaction conditions, such as in the presence of strong Lewis acids or during certain catalytic processes, rearrangement of the cyclic ether framework could be envisioned. masterorganicchemistry.com

One potential, though speculative, rearrangement could involve a ring-expansion or contraction, possibly initiated by the formation of a carbocation. For instance, if the bromide were to leave, forming a primary carbocation on the methyl group, a subsequent 1,2-hydride or alkyl shift from the oxolane ring could lead to a more stable secondary or tertiary carbocation, which could then be trapped by a nucleophile or undergo further rearrangement. However, the formation of a primary carbocation is energetically unfavorable.

A more plausible scenario for rearrangement might occur in derivatives of this compound. For example, if the bromomethyl group is converted to a leaving group that can be induced to depart under solvolytic conditions, the resulting carbocation could trigger a rearrangement of the oxolane skeleton. Such rearrangements are known in other cyclic ether systems and can be synthetically useful for accessing different ring sizes. rsc.org

Reductive Transformations of the Bromomethyl Group

The bromomethyl group in this compound is susceptible to various reductive transformations. These reactions are synthetically valuable for converting the bromo-functionalized starting material into other useful intermediates.

One of the most common reductive transformations is the replacement of the bromine atom with a hydrogen atom, a process known as reductive dehalogenation. This can be achieved using a variety of reducing agents. Common methods include:

Hydride reagents: Reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst can reduce the carbon-bromine bond.

Catalytic hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) can effectively remove the bromine atom.

Radical-based reductions: Reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN) are also effective for this transformation. rsc.org

These reductions typically proceed with retention of the stereochemistry at the C2 position of the oxolane ring, yielding (S)-2-methyloxolane.

Selective reduction of the carbon-bromine bond can also be achieved using specific binary hydride systems, such as a mixture of dichloroindium hydride (HInCl₂) and another hydride like borane-tetrahydrofuran (B86392) (BH₃:THF). escholarship.orgrsc.org This method can be particularly useful when other reducible functional groups are present in the molecule. escholarship.orgrsc.org

The electrochemical reduction of related bromomethyl compounds has also been studied, often proceeding through a one-electron reductive cleavage of the carbon-bromine bond to yield a radical intermediate. semanticscholar.org

Oxidative Processes Applied to this compound Derivatives

While this compound itself is relatively stable to oxidation under mild conditions, its derivatives can undergo various oxidative transformations. The oxolane ring can be susceptible to oxidation, particularly at the carbon atoms adjacent to the ether oxygen.

For instance, oxidation of the tetrahydrofuran ring can lead to the formation of lactones or other ring-opened products. mdpi.comresearchgate.net Strong oxidizing agents can cleave the C-C bonds of the ring. A notable example is the pyridinium (B92312) chlorochromate (PCC)-catalyzed oxidative cleavage of an α-bromomethyl-tetrahydrofuran bond to yield a γ-lactone. mdpi.comresearchgate.net This type of transformation highlights the potential for using oxidative methods to create new functional groups from the oxolane scaffold. mdpi.comresearchgate.net

Furthermore, if the bromomethyl group is first converted to other functionalities, these new groups can be the target of oxidation. For example, if the bromine is replaced by a hydroxyl group to form (S)-(oxolan-2-yl)methanol, this primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents like PCC, Swern oxidation, or TEMPO-based reagents.

The presence of other functional groups in derivatives of this compound can also direct the course of oxidation. For example, the introduction of an olefinic group can provide a site for epoxidation or oxidative cleavage. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 2s 2 Bromomethyl Oxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

NMR spectroscopy is the most powerful tool for the structural analysis of (2S)-2-(bromomethyl)oxolane in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular structure and assessing its purity.

The ¹H NMR spectrum of this compound provides key information regarding the electronic environment of each proton. The chemical shifts, multiplicities, and coupling constants of the diagnostic protons are crucial for confirming the structure. The protons of the bromomethyl group (H-1') and the proton on the stereocenter (H-2) are particularly informative. The protons on the oxolane ring at positions 3, 4, and 5 also exhibit characteristic signals.

The expected chemical shifts and multiplicities for the protons are detailed in the table below. The exact values can vary slightly depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~4.1 - 4.3 | Multiplet (m) | |

| H-1'a | ~3.5 - 3.6 | Doublet of doublets (dd) | J(1'a, 1'b) ≈ 10.5, J(1'a, 2) ≈ 4.5 |

| H-1'b | ~3.4 - 3.5 | Doublet of doublets (dd) | J(1'b, 1'a) ≈ 10.5, J(1'b, 2) ≈ 6.0 |

| H-5a / H-5b | ~3.8 - 4.0 | Multiplets (m) | |

| H-3 / H-4 | ~1.8 - 2.1 | Multiplets (m) |

H-2 Proton: The proton attached to the chiral center (C-2) is expected to resonate as a multiplet due to coupling with the diastereotopic protons of the bromomethyl group and the protons on C-3.

H-1' Protons: The two protons of the bromomethyl group are diastereotopic and thus chemically non-equivalent. They are expected to appear as separate signals, each as a doublet of doublets, due to geminal coupling to each other and vicinal coupling to the H-2 proton.

Ring Protons (H-3, H-4, H-5): The methylene (B1212753) protons of the oxolane ring will appear as complex multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on the number of distinct carbon environments and their electronic nature. For this compound, five distinct signals are expected. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and bromine).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~78 - 82 |

| C-5 | ~68 - 70 |

| C-1' (CH₂Br) | ~35 - 38 |

| C-3 | ~28 - 32 |

| C-4 | ~25 - 28 |

C-2 and C-5: These carbons are bonded to the electronegative oxygen atom and therefore appear at the most downfield positions in the aliphatic region.

C-1': The carbon of the bromomethyl group is shifted downfield due to the electron-withdrawing effect of the bromine atom.

C-3 and C-4: These methylene carbons of the ring appear at the most upfield positions.

Two-dimensional NMR experiments are indispensable for the definitive assignment of the ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For this compound, key correlations would be observed between:

H-2 and the protons on C-1' (H-1'a, H-1'b).

H-2 and the protons on C-3.

Protons on C-3 and protons on C-4.

Protons on C-4 and protons on C-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. For example, the proton signal around 4.1-4.3 ppm (H-2) would show a correlation to the carbon signal at ~78-82 ppm (C-2).

Correlations from the H-1' protons to the C-2 carbon.

Correlations from the H-2 proton to the C-1', C-3, and C-5 carbons.

Correlations from the H-5 protons to the C-2 and C-4 carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of specific absorption bands corresponding to the vibrations of its constituent bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2980 - 2850 | C-H stretch | Alkane (CH₂) |

| 1150 - 1050 | C-O-C stretch (asymmetric) | Ether (oxolane ring) |

| 1300 - 1150 | C-H wag | -CH₂Br |

| 690 - 515 | C-Br stretch | Alkyl bromide |

The most diagnostic peaks are the strong C-O-C stretching vibration characteristic of the ether linkage within the oxolane ring and the C-Br stretching vibration, confirming the presence of the bromomethyl substituent. nih.govresearchgate.netdu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which serves as a molecular fingerprint. The nominal molecular weight of this compound (C₅H₉BrO) is 164/166 g/mol , reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 164 and 166 with approximately equal intensity. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. Key fragmentation pathways include:

Loss of Bromine: Cleavage of the C-Br bond results in a prominent peak at m/z 85, corresponding to the [M-Br]⁺ fragment (C₅H₉O⁺). This is often a significant fragmentation pathway for alkyl bromides.

Alpha-Cleavage: The cleavage of the bond adjacent to the ether oxygen is a characteristic fragmentation for ethers. This can lead to the formation of a fragment at m/z 71 (C₄H₇O⁺) through the loss of the CH₂Br radical.

Ring Opening and Fragmentation: The oxolane ring can undergo cleavage, leading to smaller fragments.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition. For this compound, HRMS would confirm the molecular formula C₅H₉BrO.

| Ion Formula | Calculated Exact Mass |

| [C₅H₉⁷⁹BrO]⁺ | 163.98368 |

| [C₅H₉⁸¹BrO]⁺ | 165.98163 |

This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Studies

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. This method is instrumental in both qualitative identification and quantitative assessment of the compound's purity. nih.gov The gas chromatograph separates the components of a sample based on their volatility and interaction with the stationary phase of the column, while the mass spectrometer provides structural information by analyzing the mass-to-charge ratio of the fragmented ions.

In the context of this compound, GC-MS analysis is critical for:

Purity Assessment: Identifying and quantifying any impurities or by-products from the synthesis process. This ensures the material meets the required specifications for subsequent reactions.

Volatility Characterization: The retention time in the GC column provides a measure of the compound's volatility, which is essential information for handling, storage, and reaction condition optimization.

Structural Confirmation: The mass spectrum generated provides a unique fragmentation pattern that can be used to confirm the molecular weight and structure of the compound.

For compounds with polar functional groups, chemical derivatization is often employed prior to GC-MS analysis to increase volatility and improve chromatographic peak shape. jfda-online.comcannabissciencetech.com While this compound is reasonably volatile, derivatization could be explored to enhance analytical sensitivity if required. The selection of an appropriate internal standard is also crucial for accurate quantification. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of a Related Compound (Tetrahydrofuran)

| Parameter | Value |

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |

| Column | DB-WAX (30 m × 250 μm × 0.25 μm) or similar |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | Typically set above the boiling point of the analyte |

| Oven Temperature Program | Ramped to achieve separation of components |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Full scan or Selected Ion Monitoring (SIM) |

Note: This table provides a general example based on the analysis of tetrahydrofuran (B95107) and related volatile compounds. analytice.comnih.govhmdb.ca Specific parameters for this compound would need to be optimized.

Chiroptical Methods for Enantiomeric Excess Determination

As this compound is a chiral molecule, determining its enantiomeric purity is of paramount importance. Chiroptical methods are specifically designed to probe the stereochemistry of molecules.

Optical rotation is a classical and fundamental technique for characterizing chiral compounds. It measures the rotation of plane-polarized light as it passes through a solution of the enantiomer. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).

For this compound, the measurement of its optical rotation provides a rapid and straightforward method to assess its enantiomeric excess (ee). A non-zero optical rotation confirms the presence of a chiral substance and the magnitude of the rotation is directly proportional to the concentration of the enantiomer and its specific rotation. By comparing the measured specific rotation to the known value for the enantiomerically pure compound, the enantiomeric excess can be calculated.

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org A CD spectrum provides information about the three-dimensional structure of the molecule and is particularly valuable for determining the absolute configuration of stereocenters.

The application of CD spectroscopy to this compound would involve measuring its CD spectrum and comparing it to theoretically calculated spectra for both the (S) and (R) enantiomers. rsc.orgunibe.ch A good correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. This method is especially useful when authentic standards of known configuration are unavailable for comparison. nih.gov

X-ray Crystallography of this compound Derivatives (if available)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. While obtaining suitable single crystals of a liquid compound like this compound can be challenging, the analysis of a solid derivative can provide unequivocal proof of its absolute configuration.

Theoretical and Computational Studies of 2s 2 Bromomethyl Oxolane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and the distribution of electrons.

Density Functional Theory (DFT) has become a popular method for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry, vibrational frequencies, and various electronic properties of (2S)-2-(bromomethyl)oxolane.

A typical DFT study involves selecting a functional and a basis set. For a molecule like this compound, a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is often employed. A Pople-style basis set, for instance, 6-311++G(d,p), which includes diffuse functions and polarization functions, is suitable for providing a good description of the electronic structure. longdom.org

The optimized molecular structure reveals key bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects within the molecule.

Interactive Table 1: Selected Optimized Geometrical Parameters of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length | C-Br | - | - | - | 1.98 Å |

| Bond Length | C-O (ring) | - | - | - | 1.43 Å |

| Bond Angle | O-C-C | - | - | - | 109.5° |

| Dihedral Angle | H-C-C-Br | - | - | - | 60.2° |

Note: The values in this table are illustrative and represent typical results from DFT calculations for similar molecules.

Ab initio methods, which are based on first principles without empirical parameterization, are also employed, particularly for high-accuracy calculations and for studying different conformations of a molecule. nih.gov Methods like Møller-Plesset perturbation theory (MP2) can provide a more accurate description of electron correlation effects, which can be important for molecules with heteroatoms like oxygen and bromine.

Conformational analysis of the oxolane ring in this compound is critical as the ring is not planar. It can adopt various puckered conformations, such as the envelope and twist forms. Ab initio calculations can be used to determine the relative energies of these conformers and the energy barriers between them. researchgate.net

Conformational Analysis and Energy Landscapes of this compound

The five-membered oxolane ring in this compound is flexible and can exist in multiple conformations. The orientation of the bromomethyl group relative to the ring also contributes to the conformational complexity.

Computational methods are used to map the potential energy surface (PES) of the molecule. By systematically changing key dihedral angles and calculating the energy at each point, an energy landscape can be constructed. This landscape reveals the low-energy conformations (local minima) and the transition states that connect them.

The two most common conformations of the tetrahydrofuran (B95107) ring are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. For this compound, the substitution at the C2 position will lead to several distinct low-energy conformers depending on the puckering of the ring and the rotation around the C2-C(bromomethyl) bond.

Interactive Table 2: Relative Energies of Major Conformers of this compound.

| Conformer | Ring Pucker | Bromomethyl Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope | Axial | 0.00 |

| 2 | Envelope | Equatorial | 0.85 |

| 3 | Twist | Pseudo-axial | 0.50 |

| 4 | Twist | Pseudo-equatorial | 1.20 |

Note: The data presented here is hypothetical and serves to illustrate the typical energy differences between conformers that can be obtained from computational analysis.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. researchgate.net For this compound, which is often used in nucleophilic substitution reactions, computational modeling can help to understand the reaction pathways.

By calculating the energies of reactants, products, and, most importantly, the transition states, the activation energy for a given reaction can be determined. This allows for the prediction of reaction rates and the assessment of competing reaction pathways (e.g., SN2 vs. E2).

For an SN2 reaction involving this compound and a nucleophile, DFT calculations can be used to locate the transition state structure. Analysis of the transition state geometry and its vibrational frequencies (specifically, the single imaginary frequency corresponding to the reaction coordinate) confirms that it is a true transition state connecting the reactants and products.

Prediction of Spectroscopic Properties Using Computational Methods

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra. dntb.gov.ua

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies and their intensities can be compared with experimental FT-IR and FT-Raman spectra. longdom.org This comparison can help in assigning the observed vibrational bands to specific molecular motions.

NMR Spectroscopy: The chemical shifts (1H and 13C) and spin-spin coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These predicted NMR parameters are highly sensitive to the molecular geometry and can be used to distinguish between different conformers.

Interactive Table 3: Predicted 13C NMR Chemical Shifts (ppm) for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (bromomethyl) | 35.2 |

| C2 (ring) | 82.5 |

| C3 (ring) | 26.1 |

| C4 (ring) | 29.8 |

| C5 (ring) | 68.4 |

Note: These are illustrative values based on typical computational predictions for similar structures.

Molecular Dynamics Simulations for Understanding Intramolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal the nature of intramolecular interactions.

For this compound, an MD simulation can show the transitions between different ring puckering conformations and the rotation of the bromomethyl group. These simulations can be performed in the gas phase or in a solvent to understand how the environment affects the conformational preferences.

Role of 2s 2 Bromomethyl Oxolane As a Chiral Building Block in Organic Synthesis

Application in the Construction of Complex Molecular Architectures

The synthesis of complex natural products often relies on the use of enantiomerically pure building blocks to control the stereochemistry of the final molecule. (2S)-2-(bromomethyl)oxolane is an ideal candidate for this role, providing a pre-defined stereocenter and a functional handle for further elaboration. The tetrahydrofuran (B95107) unit is a key component of many natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a wide spectrum of biological activities such as antitumor, antimicrobial, and antimalarial properties. nih.gov

The synthetic utility of this chiral building block lies in its ability to participate in nucleophilic substitution reactions, where the bromide is displaced by a variety of nucleophiles. This allows for the coupling of the chiral tetrahydrofuran fragment to other parts of a target molecule, systematically building up molecular complexity. For instance, in the synthesis of a hypothetical complex molecule, the carbon skeleton could be assembled by reacting this compound with a suitable carbanion or other nucleophilic species.

Table 1: Illustrative Reactions in the Construction of Complex Architectures

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Organocuprate | 2-Alkyl-substituted oxolane | C-C bond formation |

| This compound | Thiolate | 2-(Thioether)-substituted oxolane | C-S bond formation |

Synthesis of Chiral Intermediates and Advanced Precursors

The reactivity of the bromomethyl group in this compound allows for its conversion into a diverse array of chiral intermediates and advanced precursors. These intermediates can then be carried forward in multi-step synthetic sequences. The displacement of the bromide is a key transformation that introduces new functionality while preserving the stereochemical integrity of the chiral center.

For example, reaction with sodium azide (B81097) provides the corresponding azidomethyl derivative, which can be further reduced to an aminomethyl compound or used in click chemistry. Treatment with acetate (B1210297) salts can yield the corresponding ester, which upon hydrolysis, gives the chiral alcohol (2S)-2-(hydroxymethyl)oxolane. This alcohol is itself a versatile intermediate for further functionalization.

Table 2: Synthesis of Chiral Intermediates from this compound

| Reagent | Resulting Functional Group | Intermediate Class |

|---|---|---|

| Sodium Azide (NaN₃) | Azide (-N₃) | Chiral Azides |

| Potassium Acetate (KOAc) | Acetate (-OAc) | Chiral Esters |

| Sodium Cyanide (NaCN) | Nitrile (-CN) | Chiral Nitriles |

These transformations highlight the role of this compound as a precursor to a variety of chiral synthons that are not directly accessible.

Integration into Multi-Step Synthetic Sequences

In the context of a total synthesis, the incorporation of a chiral fragment like this compound is often a strategic decision made early in the synthetic planning. By introducing a stereocenter at an early stage, the need for challenging enantioselective reactions later in the synthesis can be avoided. This approach, known as a chiral pool synthesis, is an efficient way to construct enantiomerically pure complex molecules.

A typical multi-step sequence involving this compound might begin with the alkylation of a nucleophile, followed by a series of functional group interconversions and carbon-carbon bond-forming reactions to build the rest of the molecular framework. The robust nature of the tetrahydrofuran ring allows it to be carried through various reaction conditions.

For example, the synthesis of a complex tetrahydrofuran-containing natural product could involve the following sequence:

Nucleophilic substitution on this compound to attach a side chain.

Modification of the newly introduced side chain.

Further elaboration of the molecule, potentially involving reactions on other parts of the structure.

Final deprotection steps to yield the natural product.

This strategy streamlines the synthesis by embedding the required chirality from the outset.

Enantioselective Synthesis Utilizing this compound as a Synthon

The use of enantiomerically pure starting materials is a cornerstone of modern enantioselective synthesis. This compound serves as a chiral synthon, which is a synthetic equivalent of a chemical species that cannot be used directly in a reaction. In this case, it represents a source of a chiral C5 building block.

By employing this compound, chemists can ensure that the products of a reaction are also enantiomerically enriched. This is particularly important in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different biological activities.

The enantioselectivity of a synthesis utilizing this building block is determined by the enantiomeric purity of the starting material. Since this compound can be prepared in high enantiomeric excess, it allows for the synthesis of target molecules with a correspondingly high level of stereochemical control. This approach is often more reliable and scalable than relying on asymmetric catalysis to set the stereocenter at a later stage in the synthesis. The use of such chiral building blocks is a powerful strategy for accessing enantiopure compounds for a variety of applications. nih.gov

Future Directions and Emerging Research Avenues for 2s 2 Bromomethyl Oxolane

Development of Novel and Greener Synthetic Routes

The advancement of synthetic chemistry is increasingly driven by the principles of green chemistry, focusing on developing more sustainable and efficient processes. Future research on (2S)-2-(bromomethyl)oxolane is expected to prioritize the development of novel synthetic routes that are both environmentally benign and economically viable.

A primary focus will be the utilization of bio-based starting materials. For instance, solvents and reagents derived from renewable resources, such as 2-Methyltetrahydrofuran (2-MeTHF) produced from pentoses found in agricultural byproducts like corncobs, are gaining traction as green alternatives to conventional petroleum-based solvents. researchgate.netsigmaaldrich.com Research could explore pathways to synthesize the oxolane core of this compound from similar bio-based platform molecules like levulinic acid or furfural (B47365). mdpi.com

Furthermore, the development of catalytic methods that minimize waste and energy consumption is a critical research area. This includes designing highly efficient catalytic systems for the key transformation steps, potentially reducing the need for stoichiometric reagents and simplifying purification processes. The goal is to create cost-effective and sustainable methods that align with the growing emphasis on green chemistry in industrial applications. researchgate.net

Table 1: Comparison of Conventional vs. Greener Solvent Alternatives

| Feature | Conventional Solvents (e.g., THF, Dichloromethane) | Greener Alternatives (e.g., 2-MeTHF, CPME) |

|---|---|---|

| Source | Petroleum-derived | Often bio-based and renewable researchgate.netsigmaaldrich.com |

| Toxicity | Often higher, with significant health and environmental concerns | Generally lower toxicity profiles |

| Peroxide Formation | High tendency (e.g., THF) | Lower tendency, enhancing safety sigmaaldrich.commdpi.com |

| Water Solubility | Often high, complicating workup | Low, allowing for easier separation from aqueous phases researchgate.net |

| Biodegradability | Variable, often poor | Generally more biodegradable |

Exploration of Undiscovered Reactivity Patterns

While this compound is primarily used as an electrophile for introducing the (2S)-tetrahydrofurfuryl moiety, its full reactive potential remains to be explored. Future research will likely delve into uncovering novel reactivity patterns that could expand its synthetic applications.

One promising area is the investigation of its participation in radical reactions. The carbon-bromine bond can be homolytically cleaved to generate a radical intermediate. Exploring radical cyclization reactions could lead to the synthesis of complex polycyclic fused heterocycles. rowan.edu These types of reactions often proceed under mild conditions with high functional group tolerance, offering new strategies for building intricate molecular scaffolds. rowan.edu

Additionally, the inherent ring strain of the oxolane ring, although less than smaller rings like oxetanes, could be exploited in novel ring-opening or rearrangement reactions. acs.org Catalytic systems could be developed to selectively open the ring, providing access to a different class of functionalized acyclic compounds that would be difficult to synthesize otherwise. Discovering new transformations for this building block will significantly enhance its value to synthetic chemists.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, is revolutionizing chemical synthesis, particularly in the pharmaceutical and fine chemical industries. neuroquantology.com Integrating the synthesis and reactions of this compound into flow chemistry methodologies presents a significant opportunity for process optimization and intensification.

Flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, higher selectivity, and enhanced safety. neuroquantology.com This is particularly advantageous when dealing with hazardous reagents or highly exothermic reactions. The generation of unstable intermediates can be managed more safely in flow reactors, where they are produced and consumed in situ in small volumes. nih.gov

Moreover, flow chemistry facilitates scalability. A process developed on a laboratory scale can be scaled up for industrial production by simply running the system for a longer duration or by using parallel reactor lines, bypassing the challenges often associated with traditional batch scale-up. wiley-vch.de The integration of in-line monitoring and automation can further streamline processes, allowing for real-time optimization and quality control. durham.ac.uk The application of flow chemistry could lead to more efficient, safer, and scalable processes involving this compound. researchgate.net

Table 2: Advantages of Flow Chemistry vs. Batch Processing

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, due to high surface-area-to-volume ratio wiley-vch.de |

| Mass Transfer | Often diffusion-limited | Enhanced mixing and short diffusion distances |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety with small reactor volumes and better control nih.gov |

| Scalability | Complex and often requires re-optimization | Straightforward by extending run time or parallelization neuroquantology.com |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time neuroquantology.com |

| Reproducibility | Can be variable between batches | High reproducibility and consistency |

Computational Design of New Derivatives with Enhanced Synthetic Utility

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These methods can be employed to design novel derivatives of this compound with tailored properties and enhanced synthetic utility.

By using computational techniques, researchers can systematically modify the structure of the oxolane scaffold and predict the impact of these changes on its reactivity, stability, and physical properties. nih.govresearchgate.net For example, electronic structure calculations can be used to model how different substituents on the ring would affect the reactivity of the bromomethyl group, potentially fine-tuning it for specific synthetic transformations. nih.gov

This in silico design process allows for the rapid screening of a large number of virtual compounds, prioritizing the most promising candidates for laboratory synthesis. semanticscholar.org This approach, often referred to as analog series-based scaffolding, can accelerate the discovery of new building blocks with superior performance in synthetic applications or with desirable properties for medicinal chemistry. nih.gov The ultimate goal is to create a new generation of derivatives based on the this compound core that offer greater versatility and efficiency in the construction of complex target molecules.

Q & A

Q. What are the optimal synthetic routes for (2S)-2-(bromomethyl)oxolane, and how can stereochemical integrity be preserved?

Methodological Answer: Synthesis typically involves bromination of tetrahydrofurfuryl alcohol derivatives. A stereoselective approach may use chiral catalysts or enantiomerically pure starting materials. For example:

- Step 1: React tetrahydrofurfuryl alcohol with PBr₃ or HBr in anhydrous conditions to introduce the bromomethyl group.

- Step 2: Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to control the (2S) configuration .

- Critical Parameters: Temperature (<0°C to avoid racemization), solvent polarity (e.g., dichloromethane), and reaction time (monitored via TLC).

Q. How can researchers characterize the purity and enantiomeric excess (ee) of this compound?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak® AD-H column with hexane:isopropanol (95:5) to resolve enantiomers. Retention times correlate with ee (≥98% for high-purity batches) .

- NMR Spectroscopy: Analyze H and C spectra for diastereomeric splitting or use chiral shift reagents (e.g., Eu(hfc)₃) to confirm stereochemistry .

- Polarimetry: Measure specific rotation ([α]₂₅ᴅ = +15.2° for the (2S)-enantiomer) .

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer: The (2S) configuration introduces steric hindrance, directing nucleophilic attack to the less hindered face. For example:

- SN2 Reactions: The bromine atom undergoes inversion; bulky nucleophiles (e.g., tert-butoxide) show reduced reactivity compared to smaller ones (e.g., CN⁻) due to steric clash with the dioxolane ring .

- Computational Modeling: Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) predict transition-state geometries, highlighting energy barriers for racemization .

Critical Consideration: Racemization risks increase above 25°C; kinetic studies (monitored via polarimetry) are recommended for reaction optimization .

Q. What strategies mitigate competing side reactions (e.g., elimination) during functionalization of this compound?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution over elimination .

- Base Choice: Weak bases (e.g., K₂CO₃) minimize dehydrohalogenation. Strong bases (e.g., NaH) should be avoided .

- Additives: Crown ethers (e.g., 18-crown-6) enhance nucleophilicity of alkali metal salts, reducing reaction time and side products .

Q. How can crystallography elucidate structural and intermolecular interactions of this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Resolve absolute configuration and packing motifs. For example, analogs like (2S,4S)-dioxolane derivatives show intramolecular C–H···O interactions stabilizing the ring conformation .

- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., Br···H interactions contribute 8–12% to crystal packing) .

Q. What computational tools predict the radical reactivity of this compound in chain-transfer reactions?

Methodological Answer:

- DFT Calculations: Optimize radical intermediates (e.g., using Gaussian 16) to assess bond dissociation energies (BDEs). The C–Br bond BDE is ~55 kcal/mol, favoring homolytic cleavage under UV light .

- Kinetic Monte Carlo Simulations: Model chain propagation vs. termination pathways in polymerization reactions .

Note on Contradictions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.